N-(2,3-dimethyl-4-nitrophenyl)acetamide

Description

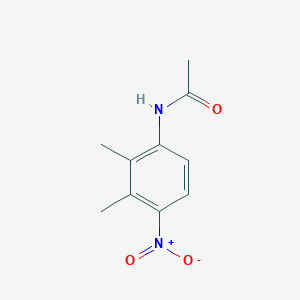

N-(2,3-dimethyl-4-nitrophenyl)acetamide is an organic compound characterized by the presence of a nitro group, two methyl groups, and an acetamide group attached to a benzene ring

Properties

IUPAC Name |

N-(2,3-dimethyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-7(2)10(12(14)15)5-4-9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUQCHSXHDYOTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-dimethyl-4-nitrophenyl)acetamide can be synthesized through the acylation of 2,3-dimethyl-4-nitroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The general reaction scheme is as follows:

2,3-dimethyl-4-nitroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Reduction: N-(2,3-dimethyl-4-aminophenyl)acetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

N-(2,3-dimethyl-4-nitrophenyl)acetamide and its derivatives have been investigated for their antimicrobial activities. Research indicates that compounds with similar structural features exhibit significant effectiveness against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The presence of the nitro group is believed to enhance the antimicrobial potency by stabilizing the molecule at the target enzyme site, promoting cell lysis .

Case Study: Antibacterial Efficacy

A study focused on the antibacterial activity of acetamide derivatives demonstrated that modifications such as the introduction of a chloro atom could significantly improve efficacy against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of these compounds .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A1 | 32 | Klebsiella pneumoniae |

| A2 | 16 | Klebsiella pneumoniae |

Anticancer Potential

The anticancer properties of this compound are also under investigation. Preliminary studies suggest that compounds in this class may inhibit tumor growth and proliferation in various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Research Findings:

- Cell Lines Tested : Various human cancer cell lines were used to evaluate cytotoxic effects.

- Results : Significant inhibition of cell viability was observed at concentrations ranging from 10 to 50 µM.

Potential Drug Development

Given its biological activities, this compound is being explored as a lead compound for developing new antibacterial and anticancer agents. The favorable pharmacokinetic profiles observed in preliminary studies indicate potential for oral administration and effective systemic distribution.

Future Directions :

- Further optimization of molecular structure to enhance activity and reduce toxicity.

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dimethyl-3-nitrophenyl)acetamide

- N-(2,3-dimethyl-5-nitrophenyl)acetamide

- N-(2,3-dimethyl-4-aminophenyl)acetamide

Uniqueness

N-(2,3-dimethyl-4-nitrophenyl)acetamide is unique due to the specific positioning of its nitro and methyl groups, which can influence its chemical reactivity and biological activity. This structural arrangement can result in different physical properties and interactions compared to its isomers and analogs.

Biological Activity

N-(2,3-dimethyl-4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a nitro group attached to a phenyl ring, which is further substituted with two methyl groups. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is thought to arise from several mechanisms:

- Enzymatic Interaction : The compound may interact with various enzymes or receptors within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can subsequently interact with cellular components, leading to various biological effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, similar to other acetamides .

- Anticancer Potential : There is ongoing research into the anticancer properties of compounds with similar structures. The unique arrangement of functional groups in this compound may enhance its efficacy against cancer cells.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound and its derivatives:

- Antimicrobial Studies : Research indicates that derivatives of acetamides can exhibit significant antibacterial activity against pathogens like Klebsiella pneumoniae. The presence of the nitro group in the structure is believed to enhance the compound's ability to inhibit bacterial growth .

- Enzyme Inhibition : In vitro evaluations have demonstrated that modifications to the acetamide structure can lead to varying degrees of inhibition against enzymes such as α-glucosidase. This suggests that this compound could be a lead compound for developing new inhibitors for metabolic diseases .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Nitro group + two methyl groups on phenyl | Antimicrobial, potential anticancer |

| N-(2,4-dimethyl-3-nitrophenyl)acetamide | Different methyl positioning | Varies; less potent than 4-nitro derivative |

| N-(2,3-dimethyl-5-nitrophenyl)acetamide | Nitro group at different position | Potentially inactive |

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.